



# gas chromatography-mass spectrometry (GC-MS) of N-Allylnoriso-LSD

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Compound of Interest		
Compound Name:	N-Allylnoriso-LSD	
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# Application Note: GC-MS Analysis of N-Allylnoriso-LSD Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of **N-AllyInoriso-LSD**, a lysergamide derivative, using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established procedures for the analysis of lysergic acid diethylamide (LSD) and its analogs.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the identification and quantification of **N-AllyInoriso-LSD** in various sample matrices.

## Introduction

**N-AllyInoriso-LSD** (6-AllyI-6-norisolysergic acid diethylamide) is a derivative of lysergic acid and a member of the lysergamide class of compounds. As with other novel psychoactive substances, the ability to accurately identify and quantify such compounds is crucial for forensic, clinical, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and sensitive detection. Due to the structural similarity of **N-AllyInoriso-LSD** to other lysergamides, existing GC-MS methods for



LSD and its analogs can be adapted for its analysis. This often involves a derivatization step to improve the thermal stability and chromatographic behavior of the analyte.

# **Chemical Properties of N-AllyInoriso-LSD**

Chemical Name: 6-Allyl-6-norisolysergic acid diethylamide

Molecular Formula: C22H27N3O

Molecular Weight: 349.47 g/mol

CAS Number: 176108-44-4

# Experimental Protocols Sample Preparation (from Blotter Paper)

This protocol describes the extraction of **N-AllyInoriso-LSD** from blotter paper, a common medium for the distribution of lysergamides.

#### Materials:

- Blotter paper sample suspected to contain N-Allylnoriso-LSD
- Methanol (HPLC grade)
- Vortex mixer
- Centrifuge
- Autosampler vials with inserts

#### Procedure:

- Cut a representative portion of the blotter paper (e.g., one dosage unit) into small pieces.
- Place the pieces into a 2 mL microcentrifuge tube.
- Add 1.5 mL of methanol to the tube.



- Vortex the tube vigorously for 5 minutes to extract the analyte.
- Centrifuge the tube at 10,000 rpm for 5 minutes to pellet any paper fibers.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.

# **Derivatization (Silylation)**

To enhance the volatility and thermal stability of **N-AllyInoriso-LSD**, a silylation step is recommended prior to GC-MS analysis.

#### Materials:

- Sample extract from the previous step
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- · Heating block or oven
- · Nitrogen gas stream

#### Procedure:

- Evaporate 100  $\mu$ L of the methanolic extract to dryness under a gentle stream of nitrogen at room temperature.
- Add 50 μL of BSTFA with 1% TMCS to the dried residue.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool the vial to room temperature before GC-MS injection.

#### **GC-MS Parameters**

The following GC-MS parameters are proposed based on methods used for similar lysergamides.

Gas Chromatograph (GC) Conditions:



- Column: DB-1 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar column.
- Injector Temperature: 280°C
- Injection Mode: Splitless (1 μL injection volume)
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 2 minutes.
  - Ramp: 15°C/min to 280°C.
  - Final hold: Hold at 280°C for 10 minutes.

#### Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C
- Transfer Line Temperature: 280°C
- Scan Range: m/z 50-600
- Scan Time: 0.5 seconds

#### **Data Presentation**

The following table summarizes hypothetical quantitative data for the analysis of **N-AllyInoriso-LSD** in three different blotter paper samples.



Sample ID	Retention Time (min)	Target Ion (m/z)	Quantifier Ion 1 (m/z)	Quantifier Ion 2 (m/z)	Calculated Concentrati on (µ g/blotter)
Sample A	15.82	421 (M+)	350	247	125.6
Sample B	15.83	421 (M+)	350	247	98.2
Sample C	15.81	421 (M+)	350	247	152.9

Note: The target and quantifier ions are predicted based on the structure of **N-AllyInoriso-LSD**-TMS and fragmentation patterns of similar compounds. The molecular ion (M+) of the TMS derivative would be at m/z 421. A characteristic fragment for N6-allyl substituted lysergamides is often observed at m/z 247. The ion at m/z 350 would correspond to the loss of the TMS group.

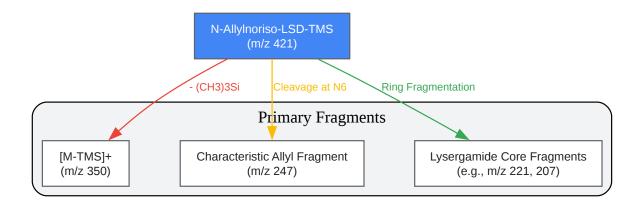
# **Mandatory Visualization**



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Caption: Experimental workflow for GC-MS analysis of N-Allylnoriso-LSD.





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Caption: Proposed fragmentation pathway of derivatized N-Allylnoriso-LSD.

#### **Discussion**

The presented GC-MS method provides a comprehensive framework for the analysis of **N-AllyInoriso-LSD**. The sample preparation and derivatization steps are crucial for achieving good chromatographic separation and sensitivity. The use of a non-polar column like a DB-1 is well-suited for the analysis of lysergamides. The proposed mass spectrometric parameters, including electron ionization at 70 eV, are standard for generating reproducible fragmentation patterns that can be used for library matching and structural elucidation.

The expected mass spectrum of the TMS derivative of **N-AllyInoriso-LSD** would likely show a molecular ion at m/z 421. Key fragments would arise from the loss of the trimethylsilyl group, cleavage of the allyl group at the N6 position (potentially leading to a fragment at m/z 247, similar to other N6-allyl lysergamides), and fragmentation of the core lysergamide structure, yielding characteristic ions such as m/z 221 and 207. For unambiguous identification, comparison with a certified reference standard is essential.

## **Conclusion**

This application note details a proposed GC-MS method for the identification and quantification of **N-AllyInoriso-LSD**. The protocol is based on established analytical techniques for related compounds and provides a solid starting point for method development and validation. The



included experimental parameters, data presentation format, and workflow diagrams offer a complete guide for researchers and professionals in the field.

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